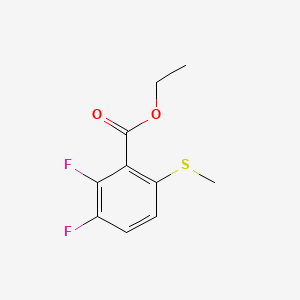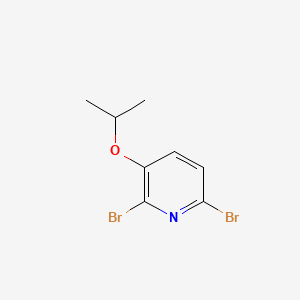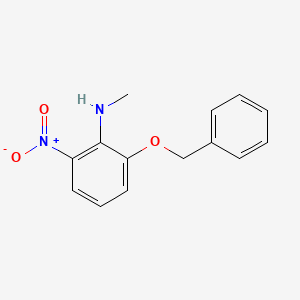
2-(Benzyloxy)-N-methyl-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-N-methyl-6-nitroaniline is an organic compound that features a benzyl ether group, a nitro group, and a methylated aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-methyl-6-nitroaniline typically involves the following steps:
Benzylation: The hydroxyl group is protected by converting it into a benzyl ether using benzyl bromide in the presence of a base such as sodium hydroxide.
N-Methylation: The amine group is methylated using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-N-methyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The benzyl ether can be cleaved to yield the corresponding phenol using hydrogenation or catalytic transfer hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Hydrogenation or catalytic transfer hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction of Nitro Group: Produces 2-(Benzyloxy)-N-methyl-6-aminoaniline.
Cleavage of Benzyl Ether: Produces 2-hydroxy-N-methyl-6-nitroaniline.
Applications De Recherche Scientifique
2-(Benzyloxy)-N-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antibacterial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-N-methyl-6-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used as a solvent and intermediate in organic synthesis.
3-(Benzyloxy)pyridin-2-amine: Investigated for its pharmacological properties.
Uniqueness
2-(Benzyloxy)-N-methyl-6-nitroaniline is unique due to the presence of both a nitro group and a benzyl ether group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
N-methyl-2-nitro-6-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14N2O3/c1-15-14-12(16(17)18)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
Clé InChI |
FEXSJGJZXZUICX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


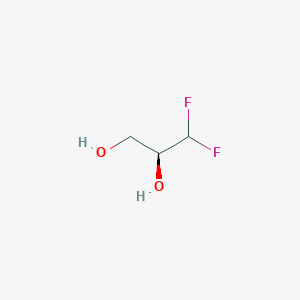
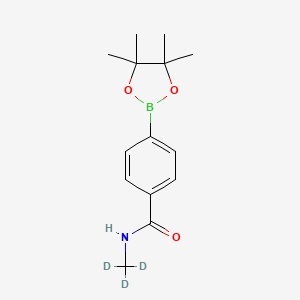
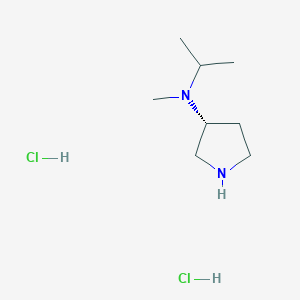
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
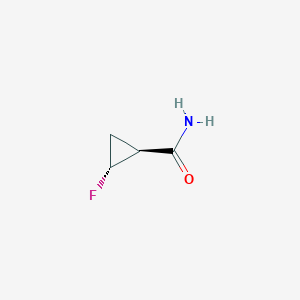


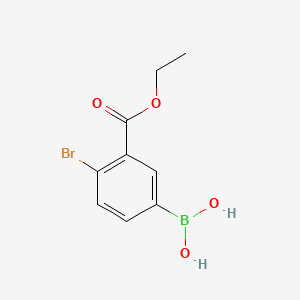

![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
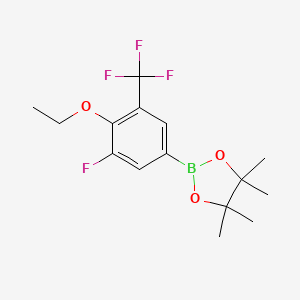
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
